Ethyl 5-fluoro-2-(trifluoromethyl)benzoate
Overview
Description
Ethyl 5-fluoro-2-(trifluoromethyl)benzoate is an aromatic ester compound characterized by the presence of both fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-fluoro-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 5-fluoro-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct fluorination of ethyl 2-(trifluoromethyl)benzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to minimize by-products and ensure high purity of the final product. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted aromatic compounds with new functional groups replacing the fluorine atoms.
Reduction: Ethyl 5-fluoro-2-(trifluoromethyl)benzyl alcohol.
Hydrolysis: 5-fluoro-2-(trifluoromethyl)benzoic acid and ethanol.
Scientific Research Applications
Ethyl 5-fluoro-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to improved efficacy in therapeutic applications.
Comparison with Similar Compounds
Ethyl 5-fluoro-2-(trifluoromethyl)benzoate can be compared with other fluorinated aromatic esters, such as:
- Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate
- Ethyl 4-fluoro-3-(trifluoromethyl)benzoate
These compounds share similar structural features but differ in the position and type of substituents on the aromatic ring. The unique combination of fluorine and trifluoromethyl groups in this compound imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-fluoro-2-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-2-16-9(15)7-5-6(11)3-4-8(7)10(12,13)14/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUGEWMVTKVACF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701265852 | |
Record name | Ethyl 5-fluoro-2-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701265852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773135-32-3 | |
Record name | Ethyl 5-fluoro-2-(trifluoromethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773135-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-fluoro-2-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701265852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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